molecular formula C19H27NO3 B602118 Ipratropium Bromide Impurity E CAS No. 183626-76-8

Ipratropium Bromide Impurity E

Cat. No.: B602118
CAS No.: 183626-76-8
M. Wt: 317.43
InChI Key:
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Description

Ipratropium Bromide Impurity E, chemically known as (1R,3r,5S)-8-(1-Methylethyl)-8-azabicyclo[3.2.1]oct-3-yl (2RS)-3-hydroxy-2-phenylpropanoate, is a related substance found in the pharmaceutical compound Ipratropium Bromide. This impurity is often monitored and analyzed during the production and quality control of Ipratropium Bromide to ensure the purity and efficacy of the final product .

Preparation Methods

The synthesis of Ipratropium Bromide Impurity E involves several steps, typically starting from tropic acid derivatives. The synthetic route includes esterification and subsequent reactions to introduce the azabicyclo structure. The reaction conditions often involve the use of organic solvents like methanol and ethanol, with temperature control being crucial to ensure the desired product formation .

Industrial production methods for this compound are similar to those used for the main compound, Ipratropium Bromide. These methods include high-performance liquid chromatography (HPLC) for separation and purification, ensuring that the impurity levels are within acceptable limits .

Chemical Reactions Analysis

Ipratropium Bromide Impurity E undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ipratropium Bromide Impurity E has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ipratropium Bromide Impurity E is closely related to that of Ipratropium Bromide. It acts as an anticholinergic agent, inhibiting the action of acetylcholine on muscarinic receptors in the bronchial smooth muscle. This leads to bronchodilation and relief from bronchospasm. The molecular targets involved include muscarinic receptors, particularly the M3 subtype, which are responsible for smooth muscle contraction in the airways .

Comparison with Similar Compounds

Ipratropium Bromide Impurity E can be compared with other related compounds, such as:

    Ipratropium Bromide Impurity A: N-Isopropylnortropine Methobromide

    Ipratropium Bromide Impurity B: 8-Anti-Ipratropium Bromide

    Ipratropium Bromide Impurity C: DL-Tropic acid

    Ipratropium Bromide Impurity D: Atropic Acid

The uniqueness of this compound lies in its specific chemical structure and the particular reactions it undergoes. This impurity is specifically monitored due to its potential impact on the overall quality and efficacy of Ipratropium Bromide formulations .

Properties

CAS No.

183626-76-8

Molecular Formula

C19H27NO3

Molecular Weight

317.43

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

3-Hydroxy-2-phenyl-propionic acid 8-isopropyl-8-aza-bicyclo[3.2.1]oct-3-yl ester

Origin of Product

United States

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